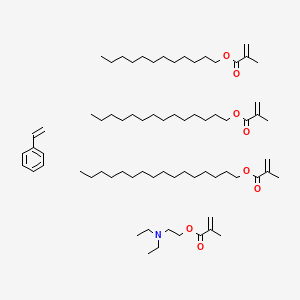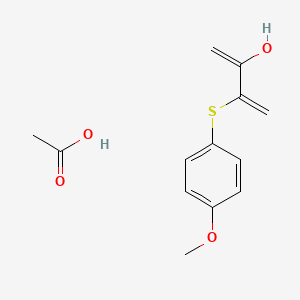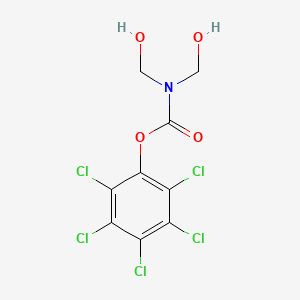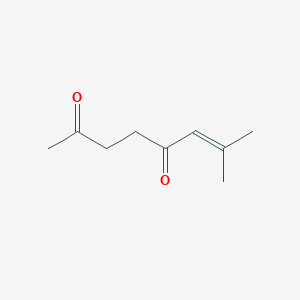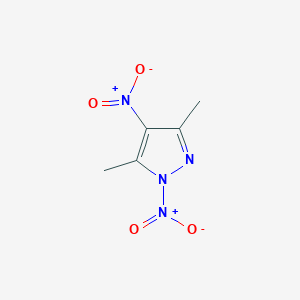
3,5-Dimethyl-1,4-dinitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1,4-dinitro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,4-dinitro-1H-pyrazole typically involves the nitration of 3,5-dimethylpyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid decomposition. The reaction is highly exothermic and requires careful temperature control.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Safety measures are paramount due to the highly reactive nature of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 3,5-Diamino-1,4-dinitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 3,5-Dimethyl-1,4-dicarboxylic acid pyrazole.
Scientific Research Applications
3,5-Dimethyl-1,4-dinitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of energetic materials and explosives due to its high energy content and stability.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,4-dinitro-1H-pyrazole is primarily based on its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Lacks the nitro groups, making it less reactive.
3,5-Dinitropyrazole: Contains nitro groups but lacks methyl groups, affecting its stability and reactivity.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A more complex derivative with additional pyrazole rings.
Uniqueness: 3,5-Dimethyl-1,4-dinitro-1H-pyrazole is unique due to the presence of both nitro and methyl groups, which confer a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
65325-30-6 |
|---|---|
Molecular Formula |
C5H6N4O4 |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
3,5-dimethyl-1,4-dinitropyrazole |
InChI |
InChI=1S/C5H6N4O4/c1-3-5(8(10)11)4(2)7(6-3)9(12)13/h1-2H3 |
InChI Key |
DRXKKNVNPOCXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


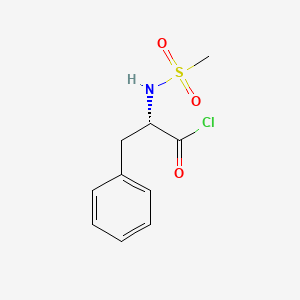
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
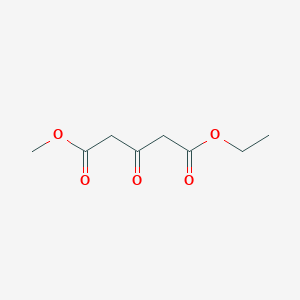
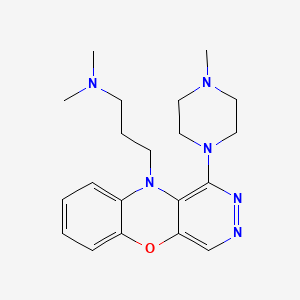

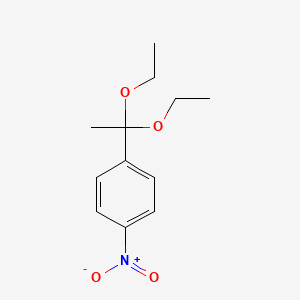
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
